molecular formula C7H6N2O B1355084 6-Methoxypyridine-2-carbonitrile CAS No. 83621-01-6

6-Methoxypyridine-2-carbonitrile

Cat. No. B1355084
CAS RN: 83621-01-6
M. Wt: 134.14 g/mol
InChI Key: LTSUUWWSGRKYFO-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-carbonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is also known by the synonym 2-Cyano-6-methoxypyridine . The compound is typically stored at room temperature under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 6-Methoxypyridine-2-carbonitrile consists of a pyridine ring with a methoxy group (-OCH3) attached to the 6th carbon and a nitrile group (-CN) attached to the 2nd carbon . The InChI code for this compound is 1S/C7H6N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3 .

The compound has a melting point range of 62-67 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Methoxypyridine Derivatives : A variety of methoxypyridine derivatives, including those related to 6-methoxypyridine-2-carbonitrile, have been synthesized and characterized using spectroscopic methods. These compounds have shown promising antiproliferative effects against cancer cell lines, highlighting their potential in cancer research (Al‐Refai et al., 2019).

Applications in Material Science

  • Optical Properties and Structural Analysis : Certain derivatives of 6-methoxypyridine-2-carbonitrile have been studied for their optical properties, such as UV-vis absorption and fluorescence spectroscopy. The structural features of these compounds were analyzed using X-ray diffraction, offering insights into their potential applications in material science (Jukić et al., 2010).

Antimicrobial Activity

  • Antibacterial Activity : Derivatives of 6-methoxypyridine-2-carbonitrile have demonstrated notable antibacterial properties. Some compounds synthesized from this category showed effective bacteriostatic or tuberculostatic activity, suggesting their use in developing new antibacterial agents (Miszke et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : Pyridine derivatives, including those based on 6-methoxypyridine-2-carbonitrile, have been evaluated as corrosion inhibitors. They have shown effectiveness in protecting mild steel against corrosion in acidic environments, indicating their utility in industrial applications (Yadav et al., 2016).

Chemical Transformations

  • Chemical Reactivity and Transformations : The reactivity of compounds related to 6-methoxypyridine-2-carbonitrile with various nucleophilic reagents has been explored. These studies have led to the formation of diverse heterocyclic systems, expanding the scope of chemical transformations in organic synthesis (Ibrahim & El-Gohary, 2016).

Non-Linear Optical Properties

  • Non-Linear Optical Property Study : The non-linear optical properties of derivatives of 6-methoxypyridine-2-carbonitrile have been investigated, revealing insights into their potential applications in photophysical fields (Sakthi et al., 2017).

Safety And Hazards

The safety data sheet for 6-Methoxypyridine-2-carbonitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

6-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSUUWWSGRKYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515471
Record name 6-Methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyridine-2-carbonitrile

CAS RN

83621-01-6
Record name 6-Methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-pyridinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an ice cold solution of 6-methoxy-pyridine-2-carboxylic acid amide (300 mg, 1.97 mmol) in THF (3 mL) were added triethylamine (1.25 mL, 8.68 mmol) and dropwise added TFAA (0.61 mL, 4.34 mmol). The reaction mixture was allowed to warm to room temperature and stirred overnight. The volatiles were concentrated in vacuo and the liquid residue was added dropwise to a vigorously stirred, ice cold, pH 7 phosphate buffer solution (5 mL). After 15 min of further stirring the yellowish solid was filtered and air dried for 1 h to yield 250 mg (95%) of 6-methoxy-pyridine-2-carbonitrile as yellowish solid, m/z 135.4 [M+1]+.
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Synthesis routes and methods III

Procedure details

Copper(I) cyanide (2.68 g) was added to 2-bromo-6-methoxypyridine (5.62 g) in N,N-dimethylformamide (112 mL) at room temperature, followed by stirring at 165° C. for 15 hours. The resultant mixture was cooled in air. Water and ethyl acetate was added to the mixture. The insoluble matter that was formed in the mixture was filtered by Celite. The filtrate was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound as a solid substance (1.78 g, 44%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WR Bowman, CF Bridge, P Brookes… - Journal of the …, 2002 - pubs.rsc.org
… yield but a similar yield of 6-methoxypyridine-2-carbonitrile 10 was obtained and hence did … , involving the N-alkylation of 6-methoxypyridine-2-carbonitrile 10 with activated halides, 29 …
Number of citations: 84 pubs.rsc.org

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